molecular formula C18H21N3O3S2 B11053286 1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B11053286
M. Wt: 391.5 g/mol
InChI Key: AEQNTYAKURKMDR-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with a unique structure that combines elements of benzimidazole and benzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the sulfonamide group and the benzothiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: Lacks the benzothiophene moiety.

    N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide: Lacks the dimethyl and oxo groups.

Uniqueness

1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties

properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

1,3-dimethyl-2-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzimidazole-5-sulfonamide

InChI

InChI=1S/C18H21N3O3S2/c1-20-15-8-7-13(9-16(15)21(2)18(20)22)26(23,24)19-10-12-11-25-17-6-4-3-5-14(12)17/h7-9,11,19H,3-6,10H2,1-2H3

InChI Key

AEQNTYAKURKMDR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=CSC4=C3CCCC4)N(C1=O)C

Origin of Product

United States

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